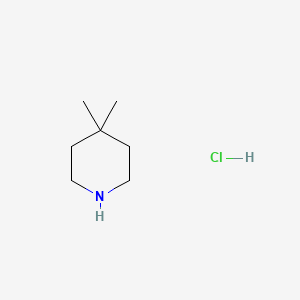
(5-Methylpyrimidin-2-yl)methanol
Übersicht
Beschreibung
“(5-Methylpyrimidin-2-yl)methanol” is a chemical substance that belongs to the pyrimidine family of organic compounds. It has a molecular formula of C6H8N2O .
Molecular Structure Analysis
The molecular weight of “this compound” is 124.14 g/mol . The InChI code is 1S/C6H8N2O/c1-5-7-2-6 (4-9)3-8-5/h2-3,9H,4H2,1H3 .
Physical and Chemical Properties Analysis
“this compound” is a white crystalline solid with a melting point of 101-103 oC. It has a moderate solubility in organic solvents such as ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Decomposition Products
- Crystal Structures in Methanol Mixtures : The study of the crystal structures of certain pyrimidine derivatives, including those related to (5-Methylpyrimidin-2-yl)methanol, shows their behavior and transformation in methanol mixtures. This research highlights the compound's role in forming different crystal structures, which can be significant in the development of new materials or pharmaceuticals (Cramer et al., 1997).
Photochemical Reactions
- Formation of Semiquinone Radicals : Ultraviolet irradiation of pyrimidines in methanol, including derivatives of this compound, results in the formation of semiquinone radicals. This process is significant for understanding the photochemical behavior of these compounds, which can be applied in photochemistry and material science (Castellano et al., 1974).
Chemical Properties and Interactions
- H-D Exchange in Base Catalysis : Research on the H-D exchange in pyrimidines shows how different substituents affect this exchange under base catalysis. Understanding these reactions is essential for developing synthetic methodologies in organic chemistry (Kheifets et al., 2004).
- Molecular Structure Analysis : The study of different pyrimidine derivatives provides insight into their molecular structures, which is crucial for applications in drug design and material science (Rodríguez et al., 2003).
Synthesis andCatalysis
- Hydrogen Borrowing Methodologies in α-Alkylation : Recent advances in α-alkylation reactions using alcohol as an alkylating agent, including the use of methylpyrimidines, have been explored. This research is significant for developing new synthetic routes in organic chemistry, particularly in the synthesis of complex molecules (Obora, 2014).
Fluorescence and Sensing Applications
- Fluorescence Quenching by Aluminum Ion : Studies on the fluorescence quenching properties of polymers containing methylpyrimidine rings, including their interaction with aluminum ions, are crucial for developing new sensing materials for metal ions (Maimaiti & Maimaitiyiming, 2020).
Photophysical and Electrochemical Properties
- Polarographic Oxidation of Pyrimidines : The polarographic oxidation of various pyrimidines, including derivatives of this compound, provides insights into their electrochemical properties, which can be applied in electrochemical sensors and other electronic devices (Chiang, 1958).
Drug Synthesis and Analysis
- Synthesis of Anticancer Drug Intermediates : The synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate of the anticancer drug dasatinib, from compounds including derivatives of this compound, is essential in pharmaceutical research (Lei-ming, 2012).
- Liquid Chromatographic Analysis in Plasma : The analysis of methylpyrimidines in plasma using high-performance liquid chromatography (HPLC) is crucial for monitoring their levels in biological systems, which is important for both therapeutic monitoring and pharmacokinetic studies (Joly & Williams, 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-methylpyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRIKBXCJASPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630001 | |
| Record name | (5-Methylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-61-6 | |
| Record name | (5-Methylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)



![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)
![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)




